28 % Higher Initial Rate Constant in SN2 Reactions vs. Sodium p‑Nitrophenoxide
When used as the counter‑ion in the SN2 reaction of p‑nitrophenoxide with methyl iodide in acetonitrile, tetrabutylammonium p‑nitrophenoxide gives a significantly higher initial pseudo‑first‑order rate constant (kinit) than sodium p‑nitrophenoxide under identical conditions [1]. The kinetic advantage is attributed to the complete dissociation of the tetrabutylammonium salt, whereas the sodium salt exhibits ion‑pairing that retards the reaction.
| Evidence Dimension | Initial pseudo‑first‑order rate constant (kinit) |
|---|---|
| Target Compound Data | 0.0109 s⁻¹ |
| Comparator Or Baseline | Sodium p‑nitrophenoxide: 0.0085 s⁻¹ |
| Quantified Difference | 28 % higher (0.0109 vs 0.0085 s⁻¹) |
| Conditions | Acetonitrile, 298 K, [p‑nitrophenoxide] = 0.06 mM, [CH₃I] = 1.0 M |
Why This Matters
Faster reaction rates reduce process time and increase throughput in synthetic applications, making the tetrabutylammonium salt the preferred reagent for kinetic studies and preparative SN2 reactions.
- [1] Parker, V. D., & Lu, Y. (2003). Non‑steady‑state kinetic study of the SN2 reaction between p‑nitrophenoxide ion and methyl iodide in acetonitrile. Organic & Biomolecular Chemistry, 1(15), 2621–2623. https://doi.org/10.1039/b306470k View Source
